molecular formula C27H30N6O3 B3169281 tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate CAS No. 936563-86-9

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Cat. No. B3169281
M. Wt: 486.6 g/mol
InChI Key: NTSAEGNFPKKRLX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₆H₂₄N₂O₂ . It belongs to the class of piperidine derivatives and contains a tert-butyl group, an amino group, and a pyrazolo[3,4-d]pyrimidine moiety. The compound is synthesized for various purposes, including potential pharmaceutical applications.



Molecular Structure Analysis

The molecular structure of tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate consists of a piperidine ring with an attached pyrazolo[3,4-d]pyrimidine moiety. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, such as nucleophilic substitutions, amidations, and cyclizations. These reactions could lead to the formation of derivatives or modifications of the pyrazolo[3,4-d]pyrimidine core.



Physical And Chemical Properties Analysis


  • Density : Approximately 1.1 g/cm³

  • Boiling Point : Around 412.7 °C at 760 mmHg

  • Vapour Pressure : Negligible at 25°C

  • Flash Point : Approximately 203.4 °C

  • Index of Refraction : 1.551

  • Molar Refractivity : 80.1 cm³/mol


Scientific Research Applications

Synthesis as an Intermediate in Biologically Active Compounds

Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a critical intermediate in the synthesis of various biologically active compounds like crizotinib. This compound, synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, plays a significant role in medicinal chemistry (Kong et al., 2016).

Role in Anticancer Drug Synthesis

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. It has been used in developing various molecules aimed at targeting dysfunctional signaling pathways in cancer (Zhang et al., 2018).

Drug Discovery for Psoriasis

A derivative, 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea, showed potent activity in psoriatic animal models. This compound emerged from a series of pyrazolo[3,4-d]pyrimidine derivatives synthesized for antipsoriatic effects, highlighting its potential in drug discovery for autoimmune diseases like psoriasis (Li et al., 2016).

Synthesis of Nociceptin Antagonists

1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, an analogue, was developed as an intermediate for synthesizing nociceptin antagonists. This showcases its application in creating compounds for neuropharmacological research (Jona et al., 2009).

Activation of SK1 Subtype Channels

A related molecule, 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, was identified as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for the SK1 subtype and the ability to modulate channel activation showcases potential applications in neurophysiology (Hougaard et al., 2009).

Safety And Hazards

Safety information, toxicity, and hazards associated with this compound would be available in relevant literature. Researchers should handle it with appropriate precautions.


Future Directions

Future research could explore the compound’s pharmacological properties, potential drug-like characteristics, and applications in drug discovery.


properties

IUPAC Name

tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O3/c1-27(2,3)36-26(34)32-15-7-8-19(16-32)33-25-22(24(28)29-17-30-25)23(31-33)18-11-13-21(14-12-18)35-20-9-5-4-6-10-20/h4-6,9-14,17,19H,7-8,15-16H2,1-3H3,(H2,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSAEGNFPKKRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 3-[4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate (1 g, 2.25 mmol, 1.00 equiv), (4-phenoxyphenyl)boronic acid (530 mg, 2.48 mmol, 1.10 equiv), sodium carbonate (480 mg, 4.53 mmol, 2.01 equiv) and tetrakis(triphenylphosphine)palladium (78 mg, 0.07 mmol, 0.03 equiv) in 1,4-dioxane (60 mL) and water (15 mL) was stirred under nitrogen at 90° C. for 24 h. The reaction mixture was cooled to room temperature and then concentrated under vacuum. The residue was dissolved in 500 mL of dichloromethane. The resulting solution was washed with 200 mL of water, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was purified on a silica gel column eluted with dichloromethane/methanol (100/1) to give 700 mg (64%) of tert-butyl 3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate as a yellow solid.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
78 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

Citations

For This Compound
2
Citations
A Turetsky, E Kim, RH Kohler, MA Miller… - Scientific Reports, 2014 - nature.com
A number of Bruton's tyrosine kinase (BTK) inhibitors are currently in development, yet it has been difficult to visualize BTK expression and pharmacological inhibition in vivo in real time. …
Number of citations: 74 www.nature.com
A Turetsky - 2014 - search.proquest.com
As new therapeutic targets and drugs are discovered for B-cell lymphoma and other cancers, companion diagnostics are also needed to determine target engagement, therapeutic …
Number of citations: 2 search.proquest.com

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